(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine is a chemical compound that features a cyclopropane ring substituted with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the bromopyridine group. One common method involves the use of a cyclopropanation reaction with a diazo compound and a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can produce various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with certain enzymes makes it useful in biochemical assays and drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with the active site of enzymes, modulating their activity. Additionally, the cyclopropane ring can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-rel-2-(6-Chloropyridin-3-yl)cyclopropan-1-amine
- (1S,2R)-rel-2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine
- (1S,2R)-rel-2-(6-Methylpyridin-3-yl)cyclopropan-1-amine
Uniqueness
Compared to its analogs, (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens or substituents may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C8H9BrN2 |
---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(1S,2R)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9BrN2/c9-8-2-1-5(4-11-8)6-3-7(6)10/h1-2,4,6-7H,3,10H2/t6-,7+/m1/s1 |
InChI Key |
NWLHGQAKWNDXPX-RQJHMYQMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CN=C(C=C2)Br |
Canonical SMILES |
C1C(C1N)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.